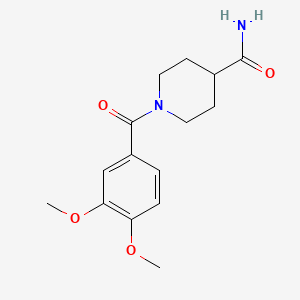

1-(3,4-dimethoxybenzoyl)-4-piperidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to “1-(3,4-dimethoxybenzoyl)-4-piperidinecarboxamide” has been reported . For instance, the synthesis of “1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylic acid” involves the use of thionyl chloride . Another related compound, “3,4-dimethoxybenzoyl chloride”, has been synthesized using a new process .Applications De Recherche Scientifique

Protective Group in Synthetic Chemistry

The 3,4-dimethoxybenzyl group, a part of the compound’s structure, serves as a solubilizing protective group for thiol moieties in synthetic chemistry . This group enhances the solubility and stability of precursors and is cleaved off during monolayer formation, which is particularly useful in the synthesis of self-assembled monolayers (SAMs) of aromatic thiolates .

Pharmacology: Anti-Fatigue Effects

In pharmacology, derivatives of benzamide, which include structures similar to 1-(3,4-dimethoxybenzoyl)-4-piperidinecarboxamide, have been studied for their anti-fatigue effects . These compounds have shown potential in enhancing the forced swimming capacity of mice, indicating a possible application in developing anti-fatigue medication .

Biochemistry: SAMs Formation

The compound’s related 3,4-dimethoxybenzyl group is used in biochemistry for the formation of SAMs. It acts as a protective group that increases precursor solubility and is stable under certain synthetic conditions, making it valuable for creating complex biochemical structures .

Materials Science: Monolayer Deposition

In materials science, the compound is relevant for its role in the deposition of extended aromatic thiolate monolayers. The protective group within the compound’s structure is crucial for the in situ deprotection and deposition process, which is a key step in the fabrication of nanomaterials .

Analytical Chemistry: Enhancing Solubility

Analytical chemistry benefits from the compound’s ability to enhance the solubility of precursors for analytical applications. This property is essential for the accurate and efficient analysis of various substances, particularly in complex mixtures .

Organic Chemistry: Facilitating Synthesis

The compound is utilized in organic chemistry to facilitate the synthesis of various chemical structures. Its protective group is advantageous for reactions that require increased solubility and stability of intermediates, such as in the synthesis of pharmaceuticals and other organic compounds .

Mécanisme D'action

Target of Action

It is known that similar compounds with a 3,4-dimethoxybenzoyl group have shown positive inotropic properties , suggesting potential targets could be related to cardiac function.

Mode of Action

Compounds with a similar 3,4-dimethoxybenzoyl group have been shown to interact with their targets, leading to changes in cellular function

Biochemical Pathways

Compounds with a similar 3,4-dimethoxybenzoyl group have been shown to affect various cellular processes

Propriétés

IUPAC Name |

1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-20-12-4-3-11(9-13(12)21-2)15(19)17-7-5-10(6-8-17)14(16)18/h3-4,9-10H,5-8H2,1-2H3,(H2,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHPIMUGIKGXDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C(=O)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5680450.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide](/img/structure/B5680468.png)

![2-benzyl-8-{[2-(methylthio)pyridin-3-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5680474.png)

![(3R*,4S*)-4-cyclopropyl-1-[(2-fluoro-5-methylphenyl)sulfonyl]-3-pyrrolidinamine](/img/structure/B5680478.png)

![ethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5680485.png)

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5680488.png)

![3-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5680519.png)

![5-cyclopropyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5680526.png)

![2-(2-methoxyethyl)-9-(phenylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680533.png)